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molecular formula C7H15NO B075943 1-tert-Butyl-3-azetidinol CAS No. 13156-04-2

1-tert-Butyl-3-azetidinol

Cat. No. B075943
M. Wt: 129.2 g/mol
InChI Key: SSQMTFZAUDZFTK-UHFFFAOYSA-N
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Patent
US04018824

Procedure details

A solution of 4.4 parts of 3-benzyloxy-1-(tert.butyl)azetidine in 30 parts of ethanol was taken into an autoclave together with 2 parts of Raney nickel as catalyst. Under a hydrogen gas pressure of 100 atmospheres, the mixture was stirred at 40° C. for 15 hours to perform the reduction. The catalyst was separated by filtration, and the remaining ethanol solution was concentrated to dryness. The resulting oily substance was dissolved in n-hexane and cooled. As a result 2.0 parts of 1-(tert.-butyl)-3-azetidinol melting at 42° - 43° C. The yield was 76%. The results of infra-red spectrum analysis and nuclear magnetic resonance analysis of the product are as follows:
Name
3-benzyloxy-1-(tert.butyl)azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]1[CH2:12][N:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:10]1)C1C=CC=CC=1>[Ni].C(O)C>[C:13]([N:11]1[CH2:12][CH:9]([OH:8])[CH2:10]1)([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
3-benzyloxy-1-(tert.butyl)azetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CN(C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Under a hydrogen gas pressure of 100 atmospheres, the mixture was stirred at 40° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the remaining ethanol solution was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily substance was dissolved in n-hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)N1CC(C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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